![molecular formula C9H7BrN2O B1371588 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 944709-54-0](/img/structure/B1371588.png)
1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Overview
Description
1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one (BBDI) is a heterocyclic compound that has been studied extensively in recent years. It has been used as a synthetic intermediate for the synthesis of a variety of organic compounds, as well as for its potential applications in medicinal chemistry. This compound is also known as a bioactive molecule due to its ability to interact with various biochemical and physiological processes.
Scientific Research Applications
Cardiovascular Research
This compound has been studied for its potential use in treating cardiovascular diseases, particularly arrhythmias. A pharmacokinetic study in rats has shown that 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, referred to as BH, is a synthetic tetrahydroisoquinoline with anti-arrhythmic properties . Understanding the absorption and metabolism of BH can provide valuable insights for future research in cardiovascular therapeutics.
Pharmacokinetics and Metabolite Identification
In the realm of pharmacokinetics, BH has been characterized for its metabolic profile both in vitro and in vivo. A UHPLC-MS/MS method was developed to quantify BH in rat plasma, revealing a maximum concentration of 568.65 ± 122.14 ng/mL reached 1.00 ± 0.45 h after oral administration . Identifying the metabolites, which include phase-I demethylation, dehydrogenation, and epoxidation, as well as phase-II glucuronide and sulfate metabolites, is crucial for drug development processes.
Synthetic Chemistry
The compound serves as a precursor in the synthesis of various organic molecules. For instance, it is utilized in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads . These compounds have significant applications in materials science and photodynamic therapy.
properties
IUPAC Name |
3-(3-bromophenyl)-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEFYTRZEWBZFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659990 | |
Record name | 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one | |
CAS RN |
944709-54-0 | |
Record name | 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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